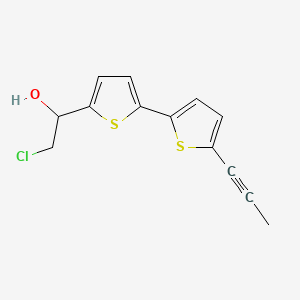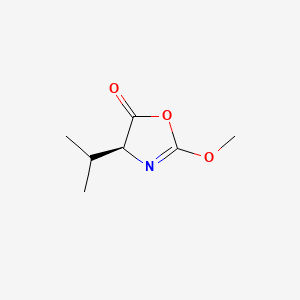
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-phenylalanine and L-norvaline, protected by a carbobenzyloxy group. This compound is often utilized in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-phenylalanine is then coupled with L-norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxyl group of the resulting dipeptide is esterified using methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Hydrolysis: L-phenylalanyl-L-norvaline and methanol.
Deprotection: L-phenylalanyl-L-norvaline methyl ester.
Coupling: Longer peptide chains.
Scientific Research Applications
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biochemistry: Studying enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Industrial Applications: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, facilitating the synthesis of longer peptide chains.
Comparison with Similar Compounds
Similar Compounds
- CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-NORLEUCINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-ALANINE METHYL ESTER
Uniqueness
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is unique due to its specific combination of L-phenylalanine and L-norvaline, which imparts distinct properties in peptide synthesis. Its use of the carbobenzyloxy protecting group ensures selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides.
Properties
CAS No. |
18921-55-6 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.486 |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C23H28N2O5/c1-3-10-19(22(27)29-2)24-21(26)20(15-17-11-6-4-7-12-17)25-23(28)30-16-18-13-8-5-9-14-18/h4-9,11-14,19-20H,3,10,15-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 |
InChI Key |
HGGMIQWSRCIBEM-PMACEKPBSA-N |
SMILES |
CCCC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Synonyms |
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)





![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)



